Butyl methacrylate

Description

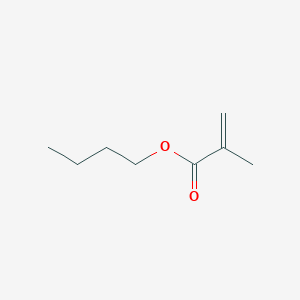

Structure

3D Structure

Propriétés

IUPAC Name |

butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAXMICEFXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2, Array | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-63-8 | |

| Record name | Poly(butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024696 | |

| Record name | Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130 °F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives., Liquid; Pellets or Large Crystals, Colorless liquid with a faint odor of esters; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

326.3 to 338.9 °F at 760 mmHg (NTP, 1992), 160 °C, 163 °C | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

126 °F (NTP, 1992), 54 °C, 126 °F (52 °C) (open cup), 50 °C c.c. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Very soluble in ethyl ether, ethanol, In water, 800 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.08 (very poor) | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8936 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00203 lb/cu ft at 70 °F, Relative density (water = 1): 0.9 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.8 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.8 mmHg at 68 °F (NTP, 1992), 2.12 [mmHg], 2.12 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.3 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

97-88-1 | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5QX287XXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -58 °F (NTP, 1992), freezing point: less than -75 °C, -50 °C | |

| Record name | N-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis and Purification of Butyl Methacrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of butyl methacrylate (B99206) (BMA), a versatile monomer widely utilized in the production of polymers for various applications, including solvent-based coatings, adhesives, and materials for textile and paper finishing.[1][2][3] This document details the prevalent synthesis methodologies, comprehensive purification protocols, and critical considerations for ensuring monomer stability. All quantitative data is presented in structured tables for clarity, and key processes are illustrated with diagrams.

Synthesis of Butyl Methacrylate

The industrial production of butyl methacrylate is primarily achieved through two principal chemical routes: the direct esterification of methacrylic acid with butanol and the transesterification of methyl methacrylate with butanol.

Direct Esterification

Direct esterification is a robust and efficient method for producing n-butyl methacrylate.[4] The process involves the reaction of methacrylic acid with n-butanol in the presence of a strong acid catalyst. To drive the reaction to completion, the water formed as a byproduct is continuously removed via azeotropic distillation.[4] This shifting of the reaction equilibrium towards the product side results in a high-yield process.[4]

Experimental Protocol: Direct Esterification

-

Reactor Setup: A batch distillation apparatus, such as a 15-tray Oldershaw column, is charged with the reactants and catalyst.[4]

-

Reactant Charging: Methacrylic acid and n-butanol are added to the still pot. A molar excess of n-butanol is typically used to favor the forward reaction.[4]

-

Catalyst and Inhibitor Addition: A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is introduced into the mixture.[4] A polymerization inhibitor like hydroquinone (B1673460) is also added to prevent the premature polymerization of the monomer at elevated temperatures.[4][5]

-

Reaction Conditions: The reaction mixture is heated to its boiling point, typically between 95°C and 120°C.[4] The pressure is controlled to maintain the desired reaction temperature; for instance, the pressure may be lowered to approximately 40 kPa to keep the vessel temperature at 115°C.[4]

-

Azeotropic Distillation: The water of reaction is removed as an azeotrope with n-butanol.[4] The vapor is condensed, and the resulting two-phase mixture is collected in a decanter. The water-rich layer is removed, and the n-butanol-rich layer is returned to the distillation column as reflux.[4]

-

Reaction Monitoring and Completion: The reaction is monitored by measuring the methacrylic acid content in the pot. The reaction is considered complete when the concentration of methacrylic acid falls below a specified level (e.g., 100 ppm).[4]

-

Product Isolation: Once the reaction is complete, the excess n-butanol is removed by distillation, followed by the purification of the n-butyl methacrylate product.[4]

| Parameter | Value | Reference |

| Reactants | Methacrylic Acid, n-Butanol | [6] |

| Molar Ratio (n-Butanol:Methacrylic Acid) | 1.1:1 to 1.5:1 | [4] |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | [4][6] |

| Catalyst Concentration | 0.5% to 6% (by weight of reaction mixture) | [4] |

| Inhibitor | Hydroquinone, Hydroquinone monomethyl ether | [4] |

| Reaction Temperature | 95°C - 120°C | [4] |

| Pressure | Initially atmospheric, reduced to ~40 kPa | [4] |

| Final Purity (Methacrylic Acid content) | As low as 15 ppm | [4] |

Transesterification

Transesterification offers an alternative route to synthesizing butyl methacrylate, typically by reacting methyl methacrylate with n-butanol.[7] This equilibrium reaction is catalyzed by either an acid or a base and is driven forward by removing the methanol (B129727) byproduct.

Experimental Protocol: Transesterification

-

Reactant and Solvent Charging: A reactor is charged with n-butanol, methyl methacrylate, a solvent such as n-hexane, and a polymerization inhibitor like hydroquinone monomethyl ether.[7]

-

Initial Reflux: The mixture is heated to reflux to remove any residual water from the system.[7]

-

Catalyst Addition: A catalyst, for example, sodium methylate, is added to the reaction mixture.[7]

-

Reaction and Methanol Removal: The solution is heated and agitated. The methanol produced during the reaction forms an azeotrope with the n-hexane and is continuously removed from the top of a fractionating tower.[7] The overhead temperature is maintained between 56°C and 59.8°C, while the flask temperature ranges from 83°C to 90°C.[7]

-

Phase Separation: The condensed azeotrope is collected in a decanter where it separates into two layers. The methanol layer is removed, and the n-hexane layer is returned to the tower.[7]

-

Monitoring and Completion: The reaction progress is monitored by analyzing the conversion of n-butyl alcohol.[7]

-

Product Isolation: Upon completion, the resulting butyl methacrylate is isolated and purified.

| Parameter | Value | Reference |

| Reactants | Methyl Methacrylate, n-Butanol | [7] |

| Catalyst | Sodium methylate | [7] |

| Inhibitor | Hydroquinone monomethyl ether | [7] |

| Solvent | n-Hexane | [7] |

| Flask Temperature | 83°C - 90°C | [7] |

| Tower Top Temperature | 56°C - 59.8°C | [7] |

| n-Butanol Conversion | 98.8% | [7] |

| Butyl Methacrylate Yield | 95.1% | [7] |

Purification of Butyl Methacrylate Monomer

To achieve the high purity required for polymerization and other applications, the crude butyl methacrylate must undergo a series of purification steps. The primary goals are to remove unreacted starting materials, the catalyst, byproducts, and any polymers that may have formed.

General Purification Protocol

-

Neutralization and Washing: The crude product is first washed with a basic solution, such as a 10% aqueous sodium hydroxide (B78521) solution, to neutralize and remove the acid catalyst and any unreacted methacrylic acid.[8] This is followed by washing with distilled water until the washings are neutral.[8]

-

Drying: The washed monomer is dried using a suitable drying agent, like anhydrous calcium chloride or magnesium sulfate, to remove residual water.[8]

-

Distillation: The final and most critical purification step is fractional distillation, often performed under reduced pressure to lower the boiling temperature and minimize the risk of polymerization.[8] This separates the pure butyl methacrylate from lower and higher boiling point impurities.

-

Inhibitor Addition for Storage: A polymerization inhibitor is added to the purified monomer for stabilization during storage.[5]

| Purification Step | Agent/Method | Purpose |

| Washing | 10% NaOH solution, Distilled water | Remove acid catalyst, unreacted acid, and water-soluble impurities.[8] |

| Drying | Anhydrous CaCl₂, MgSO₄ | Remove dissolved water.[8] |

| Distillation | Vacuum Distillation | Separate pure monomer from byproducts and residual reactants.[8] |

| Stabilization | MEHQ, Hydroquinone, TBC | Prevent polymerization during storage.[5] |

Role of Polymerization Inhibitors

Methacrylate monomers are susceptible to spontaneous polymerization, which can be initiated by heat, light, or impurities.[9] To prevent this, polymerization inhibitors are added during synthesis and for storage.[5] These chemical substances function by reacting with and deactivating the free radicals that initiate polymerization.[5] Common inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[5] It is important to note that the effectiveness of many common inhibitors is dependent on the presence of dissolved oxygen.[5]

Process Visualizations

The following diagrams illustrate the chemical pathways for the synthesis of butyl methacrylate and a general workflow for its production and purification.

References

- 1. atamankimya.com [atamankimya.com]

- 2. butylmethacrylate.eu [butylmethacrylate.eu]

- 3. ButylMethAcrylate | n-BMA & i-BMA | MethAcrylates | Arpadis [arpadis.com]

- 4. US4698440A - Process for making n-butyl methacrylate - Google Patents [patents.google.com]

- 5. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Butyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of butyl methacrylate (B99206), a monomer widely utilized in the synthesis of polymers for various applications, including in the pharmaceutical and medical device industries. This document offers detailed data, experimental methodologies, and a logical workflow for property determination to support research and development activities.

Core Physical Properties

Butyl methacrylate is a colorless liquid with a characteristic ester-like odor.[1] It is primarily used in the production of polymers and resins for coatings, adhesives, and as an additive in oils.[2] Understanding its physical properties is crucial for its proper handling, storage, and application in various scientific and industrial processes.

Quantitative Data Summary

The boiling point and density of butyl methacrylate are fundamental physical constants that are critical for its characterization and use in controlled experimental and manufacturing settings. The table below summarizes these properties from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 160 °C (433 K) | - |

| 162-165 °C | at 1013 hPa | |

| 163 °C | at 1013 hPa | |

| Density | 0.8936 g/cm³ | Standard state (25 °C, 100 kPa) |

| 0.894 g/mL | at 25 °C | |

| 0.89 g/cm³ | at 20 °C |

Note: The reported values may vary slightly between sources due to minor differences in experimental conditions and purity of the substance.

Experimental Protocols

The determination of the boiling point and density of a liquid like butyl methacrylate can be achieved through several established laboratory methods. The following are detailed methodologies for these key experiments.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

a) Distillation Method

This method is suitable when a purification of the liquid is also desired.

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or sand bath).

-

Procedure:

-

A sample of butyl methacrylate (at least 5 mL) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

-

The liquid is heated to a boil.

-

As the vapor condenses and collects in the receiving flask, the temperature is monitored.

-

The temperature at which the liquid is actively distilling and the temperature reading on the thermometer stabilizes is recorded as the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

b) Reflux Method

This method is useful for determining the boiling point of a smaller volume of liquid.

-

Apparatus: A round-bottomed flask, a condenser, a thermometer, and a heat source.

-

Procedure:

-

Approximately 5 mL of butyl methacrylate and a boiling chip are placed in the round-bottomed flask.

-

The condenser is attached vertically to the flask.

-

The thermometer is inserted through the top of the condenser, with the bulb positioned in the vapor phase above the boiling liquid.

-

The liquid is heated to a rolling boil, allowing the vapor to travel up into the condenser and the condensed liquid to return to the flask.

-

The stable temperature reading on the thermometer is recorded as the boiling point.

-

c) Thiele Tube Method

This microscale method is ideal for very small sample quantities.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), a rubber band, and a heat source (Bunsen burner or micro-burner).

-

Procedure:

-

A small amount of butyl methacrylate is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured on the analytical balance.

-

The pycnometer is filled with butyl methacrylate, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is measured.

-

The mass of the butyl methacrylate is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the butyl methacrylate by the known volume of the pycnometer.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of butyl methacrylate.

Caption: Workflow for Boiling Point Determination.

References

The Glass Transition Temperature (Tg) of Poly(n-butyl methacrylate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the glass transition temperature (Tg) of poly(n-butyl methacrylate) (PnBMA), a critical parameter influencing its physical properties and applications, particularly in the pharmaceutical and materials science fields. This document summarizes key quantitative data, details experimental protocols for Tg determination, and illustrates the fundamental concepts through logical diagrams.

Introduction to the Glass Transition in Poly(n-butyl methacrylate)

The glass transition is a reversible physical change in amorphous or semi-crystalline polymers from a hard, rigid, glassy state to a more flexible, rubbery state.[1] The glass transition temperature (Tg) is the temperature at which this transition occurs and is a crucial characteristic of polymers like poly(n-butyl methacrylate). PnBMA is a hydrophobic, soft acrylic polymer known for its flexibility and impact resistance, with a glass transition temperature that is often near physiological temperatures, making it of particular interest in biomedical applications.[2][3]

The Tg of PnBMA typically falls within the range of 13°C to 39°C.[3][4] This relatively low Tg, compared to other poly(methacrylates) like poly(methyl methacrylate) (PMMA), imparts greater elasticity and makes it suitable for applications such as flexible coatings, adhesives, and as a modifier in polymer blends.[2] The precise value of the Tg is not a single, fixed point but can be influenced by several factors, including the polymer's molecular weight, tacticity, and the experimental conditions under which it is measured.

Quantitative Data Summary

The glass transition temperature of poly(n-butyl methacrylate) has been determined by various thermoanalytical techniques. The following table summarizes reported Tg values and the corresponding experimental details.

| Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Analytical Technique | Glass Transition Temperature (Tg) (°C) | Heating Rate | Reference |

| 180,000 | Not Reported | Not Reported | 20 | Not Reported | [2] |

| Not Reported | Not Reported | Not Reported | 13 - 25 | Not Reported | [3] |

| Not Reported | Not Reported | Differential Scanning Calorimetry (DSC) | 20 (293 K ± 5 K) | Not Reported | [5] |

| 66,000 | 1.05 | Differential Scanning Calorimetry (DSC) | 39 | 10°C/min | [4] |

| 15,000 | 1.09 | Differential Scanning Calorimetry (DSC) | Not explicitly stated, but thermogram shows a transition around 15-33°C | 10°C/min | [6] |

| 180,000 | Not Reported | Not Reported | 15 | Not Reported | [7] |

Factors Influencing the Glass Transition Temperature

The glass transition temperature of PnBMA is not an intrinsic, invariable property but is influenced by several molecular and experimental factors. Understanding these factors is critical for controlling the material properties for specific applications.

As the molecular weight of a polymer increases, the glass transition temperature also tends to increase, eventually leveling off at a maximum value.[8] This is due to the reduction in free volume associated with chain ends. Tacticity, the stereochemical arrangement of the monomer units, also plays a role. While not extensively documented for PnBMA in the provided results, for other poly(methacrylates), syndiotactic polymers generally exhibit higher Tg values than their isotactic counterparts due to more efficient chain packing.[9] Finally, the experimental method and its parameters, such as the heating or cooling rate, significantly impact the measured Tg value.[10]

Experimental Protocols for Tg Determination

The determination of the glass transition temperature is typically performed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[1]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(n-butyl methacrylate) sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -20°C).

-

Heat the sample to a temperature well above the Tg (e.g., 80°C) at a controlled rate, typically 10°C/min.[4] This first heating scan is used to erase the thermal history of the sample.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Heat the sample a second time through the transition region at the same heating rate. The Tg is determined from this second heating scan.[4]

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[4][11]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg.[12] It measures the mechanical properties of a material as a function of temperature, frequency, and time. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus).[12][13]

Protocol:

-

Sample Preparation: Prepare a rectangular sample of PnBMA with well-defined dimensions (e.g., length, width, and thickness). The exact dimensions will depend on the DMA clamping fixture used (e.g., single cantilever, tension).

-

Instrument Setup: Mount the sample in the appropriate fixture within the DMA instrument.

-

Thermal Program:

-

Data Analysis: The Tg can be reported as:

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion.

Protocol:

-

Sample Preparation: Prepare a sample of PnBMA with a flat surface.

-

Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a minimal applied force.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected Tg.

-

Heat the sample at a controlled rate (e.g., 5°C/min) through the glass transition region.

-

-

Data Analysis: The Tg is determined as the temperature at which there is an inflection point in the dimensional change versus temperature curve, indicating a change in the coefficient of thermal expansion.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. polysciences.com [polysciences.com]

- 3. researchgate.net [researchgate.net]

- 4. polymersource.ca [polymersource.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. polymersource.ca [polymersource.ca]

- 7. Poly(n-butyl methacrylate) – scipoly.com [scipoly.com]

- 8. Evaluation of the Flory-Fox Equation for the Relationship of Glass Transition Temperature (Tg) vs Molar Mass of Poly (tert-Butyl Methacrylate (PtBMA) Using Differential Scanning Calorimetry (DSC) [pubs.sciepub.com]

- 9. researchgate.net [researchgate.net]

- 10. electronics.org [electronics.org]

- 11. thermalsupport.com [thermalsupport.com]

- 12. madisongroup.com [madisongroup.com]

- 13. tainstruments.com [tainstruments.com]

- 14. bath.ac.uk [bath.ac.uk]

A Comprehensive Technical Guide to the Solubility of Butyl Methacrylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of butyl methacrylate (B99206) in a range of common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this versatile monomer, aiding in solvent selection for various applications such as polymerization, formulation, and purification processes.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of butyl methacrylate is primarily dictated by its molecular structure, which includes both a polar ester group and a nonpolar butyl group. This amphiphilic nature influences its interaction with solvents of varying polarities. The general principle of "like dissolves like" is a useful starting point for predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.3 g/100 mL | 20 |

| Water | H₂O | 0.08 g/100 mL | 25 |

Note: The slight discrepancy in water solubility values may be attributed to different experimental conditions or methods.

For most common organic solvents, butyl methacrylate is considered to be miscible or at least highly soluble. These include:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Ethers: Diethyl Ether, Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Chlorinated Solvents: Chloroform, Dichloromethane

-

Esters: Ethyl Acetate

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols are provided. These methods are standard laboratory procedures for determining the solubility of a liquid in a liquid solvent.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of butyl methacrylate to a known volume of the desired solvent at a constant temperature (e.g., 25 °C). The presence of a distinct second phase (undissolved butyl methacrylate) is necessary to ensure a saturated solution.

-

Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved butyl methacrylate remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 12-24 hours) in a temperature-controlled environment to allow for complete phase separation. Centrifugation can be used to accelerate this process.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the solvent phase (the top or bottom layer, depending on the relative densities of the solvent and butyl methacrylate) using a calibrated pipette or syringe.

-

Transfer the aliquot to a pre-weighed container.

-

Determine the mass of the aliquot by weighing.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause evaporation of the butyl methacrylate) until a constant weight is achieved.

-

The final weight represents the mass of the dissolved butyl methacrylate.

-

-

Calculation:

-

The solubility can be expressed in various units, such as grams per 100 mL or moles per liter, using the following formulas:

-

Solubility ( g/100 mL): (Mass of dissolved butyl methacrylate / Volume of aliquot) x 100

-

Solubility (mol/L): (Mass of dissolved butyl methacrylate / Molar mass of butyl methacrylate) / Volume of aliquot in Liters

-

-

UV-Vis Spectrophotometry Method

This method is suitable for determining the solubility of compounds that absorb ultraviolet or visible light. Butyl methacrylate, containing a chromophore (the methacrylate group), is amenable to this technique.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of butyl methacrylate in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for butyl methacrylate in that specific solvent. The λmax should be determined by scanning a dilute solution of butyl methacrylate across a range of UV wavelengths.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of butyl methacrylate in the chosen solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Sample Analysis:

-

After phase separation, carefully withdraw an aliquot of the solvent phase.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for an application involving butyl methacrylate, based on its solubility characteristics.

Caption: Workflow for Butyl Methacrylate Solvent Selection.

References

A Technical Guide to the Free-Radical Polymerization of Butyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanism of free-radical polymerization of butyl methacrylate (B99206) (BMA), a crucial process for synthesizing polymers used in a wide array of applications, including coatings, adhesives, and biomedical materials. This document outlines the fundamental reaction steps, kinetic factors, experimental protocols, and quantitative outcomes associated with this polymerization process.

Core Mechanism of Polymerization

Free-radical polymerization is a chain reaction method used to synthesize polymers from vinyl monomers.[1] The process for butyl methacrylate follows a classical mechanism universally divided into three key stages: initiation, propagation, and termination.[2] Additional reactions, such as chain transfer, can also occur and influence the final polymer structure.[3]

The process begins with the generation of highly reactive free radicals from an initiator molecule. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are common thermal initiators.[4][5] When heated, AIBN decomposes, breaking the C-N bond and releasing a stable nitrogen gas molecule to form two 2-cyanoprop-2-yl radicals.[6] These primary radicals then attack the carbon-carbon double bond of a butyl methacrylate monomer, forming a new, larger radical and initiating a polymer chain.[1]

During propagation, the newly formed monomer radical rapidly adds to subsequent butyl methacrylate monomers.[1] This step involves the sequential addition of monomers to the growing polymer chain, extending it significantly. The reactivity of the growing radical chain is primarily influenced by its terminal monomer unit, a concept described by the terminal model.[7] This process continues, building a long polymer chain until the radical activity is neutralized.

The growth of a polymer chain ceases through a termination reaction, which occurs when two growing radical chains interact. For methacrylates, termination can proceed via two primary pathways:

-

Combination (Coupling): Two growing radical chains join together to form a single, longer, non-reactive polymer chain. The head-to-head linkage makes this a distinct process.[3]

-

Disproportionation: One radical abstracts a hydrogen atom from another. This results in two separate "dead" polymer chains: one with a saturated end group and another with a terminal double bond.[3][8] Studies indicate that disproportionation is the predominant termination mechanism for methacrylates like BMA.[8][9]

The overall mechanism is visualized in the following diagram.

Polymerization Kinetics

The kinetics of the free-radical polymerization of butyl methacrylate are influenced by several factors. The rate of polymerization can be monitored using techniques like differential scanning calorimetry (DSC), which measures the heat released during the reaction.[10]

A key kinetic feature is the autoacceleration effect (also known as the gel or Trommsdorff–Norrish effect). As the polymerization proceeds and polymer concentration increases, the viscosity of the reaction medium rises significantly. This increased viscosity hinders the movement of large polymer chains, making it difficult for two growing radicals to terminate.[10] Consequently, the termination rate coefficient (kt) decreases, while propagation continues, leading to a sharp increase in the overall polymerization rate and molecular weight.[10][11] This termination step is therefore considered diffusion-controlled, especially at higher monomer conversions.[10]

The steric hindrance of the butyl group in BMA isomers also plays a role, influencing the termination rate coefficient.[10]

Experimental Protocols

A generalized protocol for conducting the free-radical polymerization of butyl methacrylate is detailed below. This procedure is applicable for both bulk and solution polymerization.

-

Monomer: n-Butyl methacrylate (BMA), purified by washing with an aqueous NaOH solution to remove inhibitors, followed by distillation under reduced pressure.[12]

-

Initiator: 2,2'-azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent like methanol.[4]

-

Solvent (for solution polymerization): Anhydrous solvent such as toluene, purified by standard procedures.

-

Non-solvent (for precipitation): Methanol.

-

Reactor Setup: A reaction flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet/outlet is charged with the desired amount of BMA monomer (and solvent, if applicable).

-

Inert Atmosphere: The reaction mixture is purged with dry nitrogen for approximately 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiation: The mixture is heated to the target reaction temperature (e.g., 60-80°C) in a controlled-temperature oil bath. Once thermal equilibrium is reached, the pre-dissolved AIBN initiator is added.[13]

-

Polymerization: The reaction is allowed to proceed under a nitrogen atmosphere with continuous stirring for a predetermined duration (e.g., 2-24 hours).

-

Termination and Isolation: The reaction is quenched by rapid cooling in an ice bath. The viscous polymer solution is then slowly poured into a beaker containing an excess of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Purification and Drying: The precipitated poly(butyl methacrylate) (PBMA) is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[14]

-

Characterization: The final polymer is analyzed to determine monomer conversion (gravimetrically), molecular weight and polydispersity (via Size Exclusion Chromatography/Gel Permeation Chromatography), and chemical structure (via Nuclear Magnetic Resonance spectroscopy).[8]

Quantitative Data Summary

The following table summarizes typical experimental conditions and results for the free-radical polymerization of n-butyl methacrylate, providing a basis for comparison and replication.

| Parameter | Bulk Polymerization[11][15] | Solution Polymerization (Toluene)[16] |

| Monomer | n-Butyl Methacrylate | n-Butyl Methacrylate (10 wt%) |

| Initiator | AIBN (1 wt%) | AIBN (1 mol% relative to monomer) |

| Solvent | None | Toluene |

| Temperature | 60 °C | 70 °C |

| Time | ~150 minutes | 24 hours |

| Monomer Conversion | ~80% | High (specific value not stated) |

| Number-Avg. MW (Mn) | Varies with conversion | 28,000 g/mol |

| Weight-Avg. MW (Mw) | Varies with conversion | 58,000 g/mol |

| PDI (Mw/Mn) | Varies with conversion | 2.07 |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization [mdpi.com]

- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Kinetics of Bulk Free‐Radical Polymerization of Butyl Methacrylate Isomers Studied by Reaction Calorimetry [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Degradation Behavior of Poly(butyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation behavior of poly(butyl methacrylate) (PBMA). Understanding the thermal stability and decomposition pathways of PBMA is critical for its application in various fields, including drug delivery systems, where manufacturing processes may involve heat. This document details the mechanisms of degradation, the products formed, and the analytical techniques used to characterize this behavior, with a focus on quantitative data and detailed experimental protocols.

Core Concepts of Poly(butyl methacrylate) Thermal Degradation

The thermal degradation of poly(butyl methacrylate) is a complex process primarily governed by two competing reaction pathways: depolymerization and ester decomposition . The prevalence of each pathway is influenced by factors such as temperature, heating rate, and the presence of oxygen.

-

Depolymerization: This process, often referred to as "unzipping," is the reverse of polymerization. It involves the sequential release of monomer units (butyl methacrylate) from the polymer chain, initiated by chain scission. For polymethacrylates, depolymerization is a significant degradation route, leading to high monomer yields.[1]

-

Ester Decomposition: This pathway involves the breakdown of the butyl ester side group. In the case of poly(n-butyl methacrylate), this can occur via a radical mechanism, leading to the formation of 1-butene (B85601) and methacrylic acid units within the polymer backbone.[1] The resulting poly(methacrylic acid) can then undergo further reactions, such as dehydration to form anhydride (B1165640) structures.

Quantitative Analysis of Thermal Degradation

Thermogravimetric analysis (TGA) is a fundamental technique for quantifying the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature. Key parameters obtained from TGA include the onset temperature of decomposition, the temperature of maximum degradation rate, and the temperatures at which specific percentages of mass loss occur.

Table 1: Thermogravimetric Analysis Data for Poly(n-butyl methacrylate) Thermal Degradation

| Parameter | Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Reference |

| Onset Decomposition Temperature | ~225 - 325 | Inert (Nitrogen) | 10 | [1][2] |

| Temperature of 10% Weight Loss (T10%) | ~280 - 330 | Inert (Nitrogen) | 10 | [1] |

| Temperature of 50% Weight Loss (T50%) | ~330 - 370 | Inert (Nitrogen) | 10 | [1] |

| Temperature of Maximum Degradation Rate (Tmax) | ~360 - 430 | Inert (Nitrogen) | 10 | [3] |

Note: The exact temperatures can vary depending on the molecular weight of the polymer, sample preparation, and specific experimental conditions.

The kinetics of thermal degradation can be further elucidated by calculating the activation energy (Ea), which represents the energy barrier for the decomposition reactions.

Table 2: Activation Energy for Thermal Degradation of Polymethacrylates

| Polymer | Activation Energy (kJ/mol) | Method | Reference |

| Poly(n-butyl methacrylate) | ~104 (for termination) | Not specified | [1] |

| Poly(methyl methacrylate) | 110 - 180 | Flynn-Wall-Ozawa | [4] |

| Poly(methyl methacrylate) | 233 (for random scission initiation) | Not specified | [1] |

Analysis of Degradation Products

Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful technique for identifying and quantifying the volatile products of thermal degradation. When PBMA is subjected to high temperatures in an inert atmosphere, it breaks down into a variety of smaller molecules.

Table 3: Major Products of Poly(n-butyl methacrylate) Thermal Degradation Identified by Py-GC/MS

| Product | Relative Abundance | Pyrolysis Temperature (°C) | Reference |

| n-Butyl methacrylate (B99206) (monomer) | Major | 400 - 650 | [5] |

| 1-Butene | Significant | Not specified | [1] |

| Methacrylic acid | Minor | Not specified | [5] |

| Carbon dioxide | Trace | Not specified | [1] |

Note: The relative abundance of products can be influenced by the pyrolysis temperature and other experimental conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of poly(butyl methacrylate).

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace with programmable temperature control.

Methodology:

-

Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).[6]

-

Instrument Setup:

-

The TGA instrument is calibrated for temperature and mass.

-

An inert atmosphere is established by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).[4]

-

-

Experimental Parameters:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is plotted.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The temperatures corresponding to specific mass losses (e.g., 10%, 50%) are recorded.

-

The derivative of the TGA curve (DTG curve) is plotted to determine the temperature of the maximum rate of mass loss (Tmax).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of poly(butyl methacrylate).

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[7] An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.

-

Experimental Parameters:

-

A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

-

The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected Tg at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[7]

-

-

Data Analysis:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify and quantify the volatile products of the thermal degradation of poly(butyl methacrylate).

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: A very small amount of the polymer sample (micrograms to milligrams) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert carrier gas (e.g., helium).[9] The polymer thermally decomposes into smaller, volatile fragments.

-

Chromatographic Separation: The pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-